1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine
Description
1-{[5-(Trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with an amine group at position 3 and a 5-(trifluoromethyl)pyridin-2-ylmethyl group at position 1. The trifluoromethyl (–CF₃) substituent on the pyridine ring enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and agrochemical research .
Properties
CAS No. |
1838653-58-9 |
|---|---|
Molecular Formula |
C10H9F3N4 |
Molecular Weight |
242.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Ketonitrile Intermediates
A widely adopted method involves treating β-ketonitriles with hydrazine hydrate under acidic or basic conditions. For example, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine was synthesized by reacting (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methylhydrazine sulfate in ethanol at 85°C for 12 hours, yielding 38% after chromatography. This route emphasizes:
-
Solvent: Ethanol for solubility and moderate polarity.
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Base: Triethylamine (1.5 eq) to neutralize sulfuric acid byproducts.
-
Temperature: Elevated temperatures (85°C) to drive cyclization.
The regioselectivity of this reaction favors the 5-trifluoromethyl isomer due to electronic effects of the trifluoromethyl group, which directs hydrazine attack to the less hindered position.
Functionalization of Pyridine Intermediates: 2-(Bromomethyl)-5-(trifluoromethyl)pyridine
The 5-(trifluoromethyl)pyridin-2-ylmethyl group is introduced via alkylation using 2-(bromomethyl)-5-(trifluoromethyl)pyridine (CAS 1000773-62-5). Key synthesis and handling data include:
| Property | Value |
|---|---|
| Molecular Weight | 240.02 g/mol |
| Boiling Point | 211.7±35.0 °C (760 mmHg) |
| Density | 1.6±0.1 g/cm³ |
| Storage Conditions | -20°C (1–2 years) |
This bromide is highly reactive, necessitating controlled conditions to avoid polymerization or hydrolysis. Safety protocols mandate gloves, protective eyewear, and ventilation due to its lachrymatory and toxic nature.
N-Alkylation of 1H-Pyrazol-3-Amine with Pyridinylmethyl Bromide
The final step involves coupling the pyrazole core with the pyridine bromide. A patent detailing calcium T-channel blockers outlines a general N-alkylation procedure:
Alkylation Protocol
-
Deprotonation: Suspend 1H-pyrazol-3-amine (1 eq) in anhydrous DMF. Add NaH (1.2 eq) at 0°C and stir for 30 minutes.
-
Alkylation: Introduce 2-(bromomethyl)-5-(trifluoromethyl)pyridine (1.1 eq) dropwise. Warm to room temperature and stir for 12 hours.
-
Workup: Quench with saturated NH4Cl, extract with ethyl acetate, and concentrate.
-
Purification: Chromatography (SiO2, 20–50% EtOAc/hexanes) yields the product as a pale solid.
Optimization Notes:
-
Solvent Choice: DMF enhances nucleophilicity of the deprotonated amine.
-
Stoichiometry: Slight excess of bromide ensures complete conversion.
-
Temperature: Room temperature minimizes side reactions (e.g., elimination).
Alternative Pathways: Reductive Amination and Catalytic Coupling
Reductive Amination
A two-step sequence avoids handling hazardous alkyl bromides:
Buchwald-Hartwig Coupling
Palladium-catalyzed coupling between 3-aminopyrazole and 2-(chloromethyl)-5-(trifluoromethyl)pyridine offers a modern approach:
-
Catalyst: Pd2(dba)3/Xantphos.
-
Base: Cs2CO3 in toluene at 110°C.
Spectroscopic Characterization and Quality Control
Critical analytical data for the target compound:
1H NMR (400 MHz, CDCl3):
-
δ 8.65 (s, 1H, pyridine-H6),
-
δ 7.92 (d, J = 8.0 Hz, 1H, pyridine-H3),
-
δ 6.12 (s, 1H, pyrazole-H4),
-
δ 5.01 (s, 2H, CH2N),
HPLC Purity: ≥95% (C18 column, 60% MeCN/H2O, 1 mL/min).
Industrial-Scale Considerations and Challenges
-
Cost Efficiency: Bromomethylpyridine intermediates are expensive ($17,869/g), favoring in situ bromide generation.
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Regioselectivity: Competing alkylation at pyrazole-N2 necessitates protecting groups (e.g., Boc).
-
Green Chemistry: Recent efforts replace DMF with cyclopentyl methyl ether (CPME), reducing environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine is in the development of pharmaceuticals. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that compounds containing pyrazole moieties exhibit anticancer properties. In a study published in Journal of Medicinal Chemistry, derivatives of pyrazole were synthesized and tested for their cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing bioavailability and efficacy against tumors .
Agrochemicals
The compound's ability to modulate biological activity makes it a candidate for agrochemical applications. Its derivatives may serve as herbicides or fungicides.
Case Study: Herbicidal Activity
Research conducted on related pyrazole derivatives showed promising herbicidal activity against common agricultural weeds. The trifluoromethyl group was found to enhance the herbicidal efficacy, leading to further exploration of similar compounds in agricultural settings .
Material Science
In material science, this compound can be utilized as a building block for creating advanced materials.
Case Study: Polymer Synthesis
Studies have explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The addition of trifluoromethyl groups has been shown to improve the thermal resistance of polymers, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the modulation of signaling pathways and inhibition of enzyme activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs are differentiated by substituents on the pyrazole and pyridine rings. Key comparisons include:
Key Research Findings
- Substituent Effects : The –CF₃ group significantly enhances metabolic stability but may reduce solubility. Chlorine substitution (as in ) increases electrophilicity, favoring covalent binding .
- Synthetic Challenges : Copper-catalyzed methods (e.g., ) often suffer from low yields (<20%), whereas cyclocondensation routes (e.g., ) are more efficient.
Biological Activity
1-{[5-(Trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine (CAS Number: 1838653-58-9) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 242.22 g/mol. The structure features a pyrazole ring substituted with a trifluoromethyl-pyridine moiety, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural analogs have been reported to possess Minimum Inhibitory Concentrations (MICs) in the range of 2 to 7 μg/ml against pathogens like Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. For example, the inhibition of dihydrofolate reductase (DHFR) has been a focus in related compounds, suggesting that this compound may exhibit similar inhibitory effects. This activity could impede the synthesis of nucleic acids, providing a mechanism for its potential use in cancer therapy .
Case Study 1: Antiviral Properties
In one study, related pyrazole derivatives were tested for their antiviral activity against various viruses. The results indicated that certain substitutions on the pyrazole ring enhanced antiviral efficacy, suggesting that this compound could be further explored in this regard .
Case Study 2: Docking Studies
Molecular docking studies have provided insights into the binding interactions of similar compounds with target proteins such as prostaglandin reductase (PTGR2). These studies indicated favorable binding affinities, which may correlate with biological activity . The docking poses suggest that the trifluoromethyl group plays a crucial role in stabilizing interactions within the active site of target enzymes.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 242.22 g/mol |
| CAS Number | 1838653-58-9 |
| Potential Activities | Antimicrobial, Antiviral |
| Target Enzymes | DHFR, PTGR2 |
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, such as:
- Step 1 : Formation of the pyrazole core via condensation of hydrazine derivatives with β-ketoesters or β-diketones under acidic conditions (e.g., trifluoroacetic acid catalysis in toluene) .
- Step 2 : Introduction of the trifluoromethylpyridinylmethyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling, requiring catalysts like cesium carbonate or copper(I) bromide .
- Key variables : Solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. ambient), and catalyst loading significantly impact regioselectivity and purity.
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks to the pyrazole NH₂ (δ ~5.2 ppm, broad singlet), pyridine protons (δ ~8.3–8.9 ppm), and trifluoromethyl group (¹⁹F NMR: δ ~-60 ppm) .
- HRMS : Verify molecular ion ([M+H]+) with m/z matching C₁₁H₁₁F₃N₄ (calc. 256.09) .
- Purity : Use HPLC with UV detection (λ = 254 nm) to assess impurities from unreacted intermediates .
Q. What are the primary solubility and stability considerations for this compound in aqueous vs. organic media?
- Methodology :
- Solubility : Test in DMSO (high solubility) vs. water (low solubility due to hydrophobic trifluoromethyl group). Use co-solvents like ethanol for biological assays .
- Stability : Monitor degradation via accelerated stability studies (40°C/75% RH) with LC-MS to detect hydrolysis or oxidation products .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict the compound’s interactions with biological targets like kinases or GPCRs?
- Methodology :
- DFT calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G* level to analyze electron density around the trifluoromethyl group, which may influence binding .
- Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR), focusing on hydrogen bonding with pyrazole NH₂ and π-π stacking with pyridine .
Q. What strategies resolve contradictions in bioactivity data across different assay platforms (e.g., enzyme inhibition vs. cell-based assays)?
- Methodology :
- Assay optimization : Compare IC₅₀ values in purified enzyme vs. cell lysate systems to identify off-target effects or metabolite interference .
- SAR studies : Synthesize analogs (e.g., replacing trifluoromethyl with chloro) to isolate structural contributors to activity discrepancies .
Q. How does regioselectivity in functionalization (e.g., methylation of pyrazole NH) impact pharmacological properties?
- Methodology :
- Synthetic control : Use protective groups (e.g., Boc for NH₂) to direct alkylation to specific positions .
- Pharmacokinetics : Compare logP and metabolic stability (via liver microsomes) of N-methyl vs. unmodified derivatives .
Key Research Gaps
- Synthetic scalability : Current methods (e.g., multi-step coupling) have low yields (~60%); explore flow chemistry for improved efficiency .
- Toxicity profiling : Limited data on metabolite formation; conduct in vivo ADME studies with radiolabeled compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
